n-Allyl-4-(methylsulfonyl)-2-nitroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
4-methylsulfonyl-2-nitro-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H12N2O4S/c1-3-6-11-9-5-4-8(17(2,15)16)7-10(9)12(13)14/h3-5,7,11H,1,6H2,2H3 |
InChI Key |
REJNRAMSFIXZDO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for N Allyl 4 Methylsulfonyl 2 Nitroaniline
Established Synthetic Pathways for N-Allylaniline Derivatives
The introduction of an allyl group to an aniline (B41778) derivative, a process known as N-allylation, is a fundamental transformation in organic chemistry. This can be achieved through several methods, with nucleophilic substitution being a primary approach.
Nucleophilic Substitution Approaches to N-Allylation
The most direct method for the N-allylation of anilines is through a nucleophilic substitution reaction. In this process, the aniline acts as a nucleophile, attacking an electrophilic allyl source, typically an allyl halide (e.g., allyl bromide or allyl chloride). The nitrogen atom in the aniline molecule possesses a lone pair of electrons, which allows it to act as a nucleophile. quora.com This reaction proceeds via an S_N2 mechanism, where the aniline's nitrogen atom attacks the carbon atom bearing the leaving group (e.g., a halogen) on the allyl moiety.
The general reaction can be represented as:
Ar-NH₂ + CH₂=CH-CH₂-X → Ar-NH-CH₂-CH=CH₂ + HX
Where Ar represents the substituted phenyl ring and X is a halogen. A base is typically added to neutralize the hydrogen halide (HX) formed during the reaction, preventing the protonation of the aniline starting material and driving the reaction to completion.
The efficiency and yield of the N-allylation reaction are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, the type and amount of base used, and the reaction temperature.
Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Aprotic polar solvents such as acetonitrile (B52724), dimethylformamide (DMF), or acetone (B3395972) are often employed as they can solvate the cation of the base while not interfering with the nucleophilicity of the aniline. The introduction of acetonitrile as a solvent has been shown to enhance reaction rates considerably in related N-formylation reactions. researchgate.net
Base: An appropriate base is essential to deprotonate the aniline, thereby increasing its nucleophilicity, and to neutralize the acid byproduct. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and organic bases such as triethylamine (B128534) (Et₃N). researchgate.net The choice of base can affect the reaction rate and the formation of byproducts.
Temperature: The reaction temperature influences the rate of reaction. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired side products, such as dialkylation. nih.gov Therefore, the temperature must be carefully controlled to achieve a balance between reaction speed and selectivity. Reactions are often initiated at cooler temperatures, such as in an ice/water bath, to control the initial exothermic reaction, and then allowed to proceed at room temperature or with gentle heating. stackexchange.com
The following table illustrates hypothetical optimization parameters for the N-allylation of a substituted aniline based on general principles of nucleophilic substitution reactions.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetone | K₂CO₃ | 56 (reflux) | 8 | 85 |
| 2 | Acetonitrile | K₂CO₃ | 82 (reflux) | 6 | 92 |
| 3 | DMF | NaH | 25 | 12 | 78 |
| 4 | THF | Triethylamine | 66 (reflux) | 10 | 75 |
This table is for illustrative purposes and actual results may vary.
Ultrasonic irradiation has emerged as a powerful tool in organic synthesis for enhancing reaction rates and improving yields. The phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. sciprofiles.com This collapse generates localized hot spots with transient high temperatures and pressures, which can significantly accelerate chemical reactions. researchgate.net
In the context of N-allylation, ultrasound can:
Increase Reaction Rates: The high energy provided by cavitation can overcome activation energy barriers, leading to faster reaction times compared to conventional stirring methods. acs.orgmdpi.com
Improve Mass Transfer: Ultrasound can break down aggregates of solid reactants (like an inorganic base), increasing the surface area and improving mass transfer between phases. acs.org
Enable Milder Conditions: The rate enhancement provided by ultrasound may allow reactions to be carried out at lower temperatures, potentially improving selectivity and reducing byproduct formation. mdpi.com
For instance, studies on related systems have shown that ultrasound assistance can significantly accelerate reaction rates without compromising selectivity. mdpi.com This suggests that applying ultrasonic irradiation to the N-allylation of 4-(methylsulfonyl)-2-nitroaniline (B181943) could lead to a more efficient and green synthetic process.
Considerations for Ullmann-Type Coupling in Related Systems
The Ullmann condensation or Ullmann-type coupling is a well-established method for forming carbon-nitrogen bonds, particularly in the synthesis of N-arylanilines. researchgate.net This reaction typically involves the coupling of an amine with an aryl halide, catalyzed by a copper species. unito.it
The general mechanism proposed for the Ullmann-type C–N coupling involves the reaction of an amine with an active Cu(I) species, followed by the oxidative addition of an aromatic halide to form a Cu(III) intermediate. mdpi.com Reductive elimination from this intermediate then yields the N-arylated product and regenerates the active Cu(I) catalyst. mdpi.com
While the classic Ullmann reaction is primarily for N-arylation and often requires harsh conditions like high temperatures, modern advancements have led to milder protocols. researchgate.netunito.it However, for N-allylation, which involves a more reactive alkylating agent (allyl halide), direct nucleophilic substitution is generally more straightforward and does not typically require a metal catalyst like copper. stackexchange.com The Ullmann-type coupling is more relevant when coupling anilines with less reactive electrophiles, such as aryl halides. rsc.org
Precursor Synthesis and Functional Group Introduction
The synthesis of n-Allyl-4-(methylsulfonyl)-2-nitroaniline logically begins with the preparation of the core aromatic structure, 4-(methylsulfonyl)-2-nitroaniline. This precursor already contains the necessary nitro and methylsulfonyl groups in the correct positions.
Synthesis of 4-(Methylsulfonyl)-2-nitroaniline
The synthesis of 4-(methylsulfonyl)-2-nitroaniline can be approached through several routes, typically involving electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring. The key is to introduce the amino, methylsulfonyl, and nitro groups with the correct regiochemistry.
One common strategy involves the functionalization of a pre-existing aniline derivative. For example, a plausible route could start with 4-(methylthio)aniline (B85588).
Oxidation: The sulfur atom in 4-(methylthio)aniline is oxidized to the sulfone. This is typically achieved using a strong oxidizing agent like hydrogen peroxide in acetic acid or potassium permanganate (B83412).
Acylation (Protection): To control the regioselectivity of the subsequent nitration step and to moderate the activating effect of the amino group, it is often protected. This is commonly done by acylation, for example, by reacting the aniline with acetic anhydride (B1165640) to form the corresponding acetanilide.
Nitration: The protected intermediate, N-[4-(methylsulfonyl)phenyl]acetamide, is then nitrated. The acetylamino group is an ortho-, para-director. Since the para position is blocked by the methylsulfonyl group, nitration will occur at the ortho position. A mixture of nitric acid and sulfuric acid is a standard nitrating agent.
Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group. This is typically accomplished by acid- or base-catalyzed hydrolysis to yield the target molecule, 4-(methylsulfonyl)-2-nitroaniline.
An alternative route could begin with 2-nitroaniline (B44862), followed by reactions to introduce the methylsulfonyl group at the para-position. researchgate.net However, directing the sulfonation or a related reaction to the para-position relative to the amino group and ortho to the nitro group can be challenging due to the directing effects of the existing substituents.
A summary of a potential synthetic pathway is presented in the table below.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 4-(Methylthio)aniline | H₂O₂ / CH₃COOH | 4-(Methylsulfonyl)aniline |
| 2 | 4-(Methylsulfonyl)aniline | (CH₃CO)₂O | N-[4-(Methylsulfonyl)phenyl]acetamide |
| 3 | N-[4-(Methylsulfonyl)phenyl]acetamide | HNO₃ / H₂SO₄ | N-[4-(Methylsulfonyl)-2-nitrophenyl]acetamide |
| 4 | N-[4-(Methylsulfonyl)-2-nitrophenyl]acetamide | HCl / H₂O | 4-(Methylsulfonyl)-2-nitroaniline |
Once the precursor 4-(methylsulfonyl)-2-nitroaniline is synthesized, the final step to obtain this compound is the N-allylation reaction as described in section 2.1.1.
Controlled Aromatic Nitration Strategies
The introduction of a nitro group onto the aromatic ring of an aniline derivative is a classic electrophilic aromatic substitution reaction that must be carefully controlled to prevent side reactions such as oxidation and over-nitration. beilstein-journals.org The direct nitration of aniline itself is often problematic, leading to the formation of a mixture of ortho, meta, and para isomers, along with significant amounts of tar-like oxidation products due to the high reactivity of the aniline ring and the harsh, oxidative conditions of nitrating mixtures. researchgate.netyoutube.com
To achieve a controlled and regioselective nitration of 4-(methylsulfonyl)aniline, a mixture of nitric acid (HNO₃) and a strong acid catalyst, typically sulfuric acid (H₂SO₄), is employed. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Key strategic considerations include:
Temperature Control: Aromatic nitrations are highly exothermic. Maintaining a low temperature (e.g., -10 to 0 °C) is critical to minimize the rate of side reactions, particularly oxidation of the amino group, and to prevent the formation of dinitrated products. google.com
Protecting Groups: An alternative strategy to control the reactivity of the amino group involves the use of a protecting group. The amino group can be acylated, for instance, with acetic anhydride to form an acetamido group (-NHCOCH₃). This group is still an ortho-, para- director but is less activating than the amino group, making the nitration reaction more manageable and reducing oxidation. magritek.com After nitration, the protecting group is removed by hydrolysis to regenerate the amino group.
Modern Nitrating Systems: More recent methodologies offer milder and more controllable conditions. For example, using trifluoromethanesulfonic acid (HOTf) as a catalyst with nitric acid can facilitate nitration efficiently at room temperature, offering advantages in terms of operational simplicity and safety. organic-chemistry.org
A typical procedure for the regioselective mononitration involves the slow addition of the aniline derivative to a pre-cooled mixture of concentrated nitric and sulfuric acids, ensuring the temperature is kept low throughout the addition and subsequent reaction period. google.com
Regioselective Functionalization of Aniline Derivatives
Following successful nitration, the next key step is the regioselective functionalization of the amino group of 4-(methylsulfonyl)-2-nitroaniline to introduce the allyl moiety. This N-allylation is a nucleophilic substitution reaction where the nitrogen atom of the aniline derivative acts as the nucleophile.
Two primary strategies can be employed for this transformation:
Reaction with an Allyl Halide: This is a conventional and widely used method. It involves reacting the nitroaniline intermediate with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base (e.g., potassium carbonate, sodium hydride, or triethylamine) deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the allyl halide. The choice of solvent (e.g., acetone, DMF, or acetonitrile) can influence the reaction rate and yield.
Dehydrative Allylation with Allyl Alcohol: A more sustainable and atom-economical approach involves the use of allyl alcohol as the allylating agent. rsc.org This method avoids the use of halogenated reagents. The reaction is typically catalyzed by a reusable solid acid catalyst, such as tungsten oxide supported on zirconia (WO₃/ZrO₂). rsc.org This process is driven by the removal of water, which is the only byproduct, aligning with the principles of green chemistry. The catalyst's properties are crucial for achieving high selectivity for monoallylation and preventing the formation of the diallylated product. rsc.org
The steric hindrance around the amino group, influenced by the adjacent bulky nitro group, can play a role in moderating the reactivity and preventing over-alkylation, thus favoring the desired mono-N-allylated product. rsc.org
Advanced Synthetic Techniques and Process Optimization
To enhance the efficiency, safety, and sustainability of the synthesis of this compound, several advanced techniques can be implemented. These methods focus on improving reaction control, reducing reaction times, and increasing yield and purity.
Application of Continuous Flow Reactors for Enhanced Synthesis
Continuous flow chemistry offers significant advantages for performing highly exothermic and potentially hazardous reactions like nitration. beilstein-journals.orgbeilstein-journals.org By conducting the synthesis in a microreactor or a tubular flow reactor, several key process parameters can be precisely controlled.
Superior Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. This enables excellent temperature control of the exothermic nitration step, minimizing thermal runaways and the formation of undesired byproducts from overheating. beilstein-journals.org
Enhanced Safety: The small internal volume of flow reactors means that only a small quantity of hazardous material is reacting at any given moment. This significantly reduces the risks associated with handling potentially explosive nitrating mixtures and thermally sensitive nitro-aromatic compounds. researchgate.net
Improved Selectivity: Precise control over temperature, residence time, and stoichiometry in a continuous flow setup can lead to higher selectivity and yields compared to traditional batch processes. researchgate.net
For the synthesis of this compound, the nitration step is particularly well-suited for a continuous flow process, which can provide a safer and more scalable production method. beilstein-journals.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. unito.it The use of microwave irradiation as a non-conventional energy source can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. nih.gov
Both the nitration and the N-allylation steps in the synthesis of this compound could potentially be optimized using microwave technology.
Rapid Heating: Microwaves heat the reaction mixture volumetrically and efficiently, leading to a rapid increase in temperature and significantly accelerated reaction rates. chim.it
Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, which reduces environmental impact and simplifies product work-up. nih.gov
This technique is particularly beneficial for reactions that are slow under conventional heating or require harsh conditions.
Catalyst Selection and Evaluation for Improved Yield and Selectivity
The choice of catalyst is paramount for optimizing both the nitration and N-allylation steps.
For aromatic nitration , the traditional catalyst is concentrated sulfuric acid. However, other strong acids can offer different levels of activity and selectivity. Trifluoromethanesulfonic acid (HOTf), for instance, has been shown to be a highly effective catalyst that can promote nitration under milder conditions. organic-chemistry.org
For N-allylation , the choice lies between a simple base for reactions with allyl halides or a more sophisticated catalytic system for reactions with allyl alcohol. A reusable solid acid catalyst like WO₃/ZrO₂ offers significant environmental and practical advantages, including ease of separation from the reaction mixture and the potential for recycling, which is crucial for process optimization and cost reduction. rsc.org
| Synthetic Step | Catalytic System | Advantages | Disadvantages | Relevant Findings |
|---|---|---|---|---|
| Aromatic Nitration | HNO₃ / H₂SO₄ | - Widely available
| - Harsh conditions
| Requires strict temperature control to achieve high regioselectivity for ortho-nitration of activated anilines. google.com |
| HNO₃ / HOTf | - Milder conditions
| - Higher cost of catalyst | Allows for facile and controllable nitration, often at room temperature with short reaction times. organic-chemistry.org | |
| N-Allylation | Base (e.g., K₂CO₃) with Allyl Halide | - Simple procedure
| - Forms stoichiometric salt byproduct
| A standard, effective method for N-alkylation of anilines. |
| WO₃/ZrO₂ with Allyl Alcohol | - Green (water is the only byproduct)
| - May require higher temperatures
| Enables selective monoallylation with excellent selectivity and is suitable for continuous flow processes. rsc.org |
Monitoring and Purification Techniques (e.g., Chromatography, Spectroscopic Methods)
Rigorous monitoring and purification are essential to ensure the successful synthesis and isolation of high-purity this compound.
Reaction Monitoring: The progress of both the nitration and N-allylation reactions can be monitored using Thin-Layer Chromatography (TLC), which allows for a quick qualitative assessment of the consumption of starting materials and the formation of products. researchgate.net For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Purification: Upon completion of the reaction, the crude product must be purified. Standard techniques include:
Filtration and Recrystallization: If the product is a solid and precipitates from the reaction mixture, it can be collected by filtration. orgsyn.org Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) is a powerful technique for removing impurities and obtaining highly pure crystalline material. magritek.com
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the desired product.
Characterization: The identity and purity of the final compound are confirmed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the allyl, methylsulfonyl, and nitro-substituted aniline moieties.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as N-H, C=C (allyl), S=O (sulfonyl), and N-O (nitro).
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Scalability Considerations for Research and Preparative Applications
Scaling the synthesis of this compound from laboratory (milligram-to-gram) to preparative (multi-gram-to-kilogram) scale introduces significant challenges. The primary concerns revolve around the management of highly exothermic reactions, reagent handling, process efficiency, and product purification. A two-step synthetic pathway is considered:
Step 1: Synthesis of 4-(methylsulfonyl)-2-nitroaniline
Step 2: N-allylation of 4-(methylsulfonyl)-2-nitroaniline
Step 1: Scalability of 4-(methylsulfonyl)-2-nitroaniline Synthesis
The synthesis of the precursor likely involves the nitration of a corresponding aniline derivative. Nitration reactions are notoriously exothermic and present significant thermal runaway risks, making their scale-up a major process safety consideration. acs.orgbeilstein-journals.org
Research-Scale Synthesis: At the research scale, this reaction is typically performed in a round-bottom flask using a mixture of concentrated nitric and sulfuric acids. Temperature control is managed with an ice bath, which is sufficient for small quantities.
Preparative-Scale Synthesis: For larger scales, traditional batch reactors become inefficient and dangerous due to poor heat transfer and mixing. acs.org The large volume and the high heat of reaction create a high risk of thermal runaway. beilstein-journals.org To mitigate these risks, continuous flow reactors are a superior alternative for preparative applications. google.com Flow chemistry offers enhanced heat transfer due to a high surface-area-to-volume ratio, precise temperature control, and a smaller reaction volume at any given time, which inherently improves safety. beilstein-journals.orgbeilstein-journals.org
| Parameter | Batch Reactor (Research/Small Scale) | Continuous Flow Reactor (Preparative Scale) |
|---|---|---|
| Safety | High risk of thermal runaway with increasing scale. | Inherently safer due to small reaction volume and superior heat transfer. beilstein-journals.org |
| Heat Transfer | Poor, limited by surface area of the flask. | Excellent, high surface-area-to-volume ratio. google.com |
| Control | Difficult to control temperature and mixing precisely. | Precise control over temperature, residence time, and stoichiometry. beilstein-journals.org |
| Yield & Selectivity | May be lower due to side reactions from poor temperature control. | Often higher yield and selectivity due to precise control. google.com |
| Scalability | Difficult and hazardous to scale up directly. acs.org | Easily scalable by running the reactor for longer periods ("scaling out"). beilstein-journals.org |
Step 2: Scalability of N-allylation
The second step involves the N-allylation of the synthesized 4-(methylsulfonyl)-2-nitroaniline. Key considerations for scaling this step include the choice of allylating agent, base, solvent, and purification method.
Research-Scale Synthesis: On a small scale, an alkyl halide like allyl bromide might be used with a strong base such as sodium hydride (NaH) in an anhydrous solvent. While effective, the use of NaH presents safety challenges (flammability) and the formation of salt byproducts complicates purification, often requiring column chromatography.
Preparative-Scale Synthesis: For preparative applications, alternative methods that are safer, more cost-effective, and easier to purify are preferred.
Dehydrative Allylation: Using allyl alcohol as the allylating agent is a "greener" and more atom-economical approach, as the only byproduct is water. rsc.org This method can be catalyzed by reusable solid acid catalysts, such as tungsten oxide supported on zirconia (WO₃/ZrO₂). rsc.orgrsc.org The use of a solid, reusable catalyst simplifies the process by eliminating the need for quenching and reducing downstream purification efforts, as the catalyst can be removed by simple filtration. rsc.org This approach is also well-suited for continuous flow systems. rsc.org
Phase-Transfer Catalysis: Using a base like potassium carbonate in a biphasic system with a phase-transfer catalyst can be a scalable and cost-effective option, avoiding hazardous reagents like NaH.
Base and Solvent Selection: On a larger scale, the choice of base and solvent is critical. Using solid-supported bases like cesium fluoride (B91410) on celite (CsF-Celite) can simplify the workup procedure. researchgate.net
| Method | Reagents | Advantages for Scale-up | Disadvantages for Scale-up |
|---|---|---|---|
| Alkyl Halide / Strong Base | Allyl bromide, NaH, anhydrous solvent (e.g., THF) | High reactivity. | Use of hazardous NaH, salt byproduct complicates purification, requires anhydrous conditions. |
| Dehydrative Coupling | Allyl alcohol, solid acid catalyst (e.g., WO₃/ZrO₂) rsc.org | Forms only water as a byproduct, catalyst is reusable, environmentally benign, suitable for flow chemistry. rsc.org | May require higher temperatures; catalyst preparation and activity lifetime are considerations. |
| Solid-Supported Base | Allyl bromide, CsF-Celite, acetonitrile researchgate.net | Simplified workup (filtration of base), avoids strong soluble bases. | Higher cost of cesium fluoride, potential for dialkylation. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of N Allyl 4 Methylsulfonyl 2 Nitroaniline
Reactivity Profile of the Allyl Moiety
The allyl group (–CH₂–CH=CH₂) is a versatile functional group that serves as a handle for a variety of organic transformations. Its reactivity stems from the presence of the carbon-carbon double bond and the adjacent allylic position, which is activated towards various reactions.
Nucleophilic Substitution Reactions and Alkene Functionalization
The double bond within the allyl group is susceptible to electrophilic attack, leading to a range of functionalization reactions. For instance, the addition of halogens (e.g., Br₂) would proceed via a cyclic halonium ion intermediate to yield a dihalogenated product. Similarly, hydrohalogenation with reagents like HBr would follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon, although radical conditions could lead to the anti-Markovnikov product.
The allylic C-H bonds are weaker than typical sp³ C-H bonds, making the allylic position susceptible to radical substitution reactions. For example, N-bromosuccinimide (NBS) in the presence of a radical initiator can be used to introduce a bromine atom at the allylic position, yielding n-(3-bromoprop-1-en-1-yl)-4-(methylsulfonyl)-2-nitroaniline. This allylic halide is then an excellent substrate for nucleophilic substitution reactions (Sₙ1 or Sₙ2), allowing for the introduction of a wide array of nucleophiles such as cyanides, azides, and alkoxides.
Palladium-Catalyzed Tsuji-Trost Allylation and Analogous Reactions
The allyl group is a classic substrate for palladium-catalyzed reactions, most notably the Tsuji-Trost allylation. This reaction involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile. In the context of n-Allyl-4-(methylsulfonyl)-2-nitroaniline, the amino group itself is already attached to the allyl moiety. However, the principles of π-allyl palladium chemistry are highly relevant for understanding its potential transformations.
Should a leaving group be present at the allylic position (as discussed in the previous section), the Tsuji-Trost reaction provides a powerful method for carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formation. The general mechanism involves the oxidative addition of a Pd(0) catalyst to the allylic substrate to form a π-allylpalladium(II) complex. Subsequently, a nucleophile attacks this complex, typically at one of the terminal carbons of the allyl system, followed by reductive elimination to regenerate the Pd(0) catalyst and yield the allylated product.
The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the π-allyl complex and the nature of the nucleophile. While "soft" nucleophiles tend to attack directly at the allyl carbon, "hard" nucleophiles may coordinate to the palladium center first.
Table 1: Key Aspects of the Tsuji-Trost Reaction
| Feature | Description |
| Catalyst | Typically a Pd(0) complex, often generated in situ from a Pd(II) precursor. |
| Ligands | Phosphine ligands (e.g., triphenylphosphine, BINAP) are commonly used to modulate the reactivity and selectivity of the catalyst. |
| Nucleophiles | A wide range, including stabilized carbanions (e.g., malonates), enamines, amines, and phenols. |
| Mechanism | Involves oxidative addition to form a π-allylpalladium complex, followed by nucleophilic attack and reductive elimination. |
Oxidative Cleavage and Related Transformations
The double bond of the allyl group can be cleaved through oxidative processes to yield carbonyl compounds. A common method for this transformation is ozonolysis, followed by a reductive or oxidative workup. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield an aldehyde, specifically 2-formyl-n-(4-(methylsulfonyl)-2-nitrophenyl)acetamide, while oxidative workup (e.g., with hydrogen peroxide) would produce the corresponding carboxylic acid.
Another method for oxidative cleavage involves a two-step process of dihydroxylation followed by periodate (B1199274) cleavage. Dihydroxylation can be achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). The resulting vicinal diol can then be cleaved with sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) to yield the aldehyde.
Transformations Involving the Nitro Group
The nitro group (–NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. However, its most significant reactivity lies in its susceptibility to reduction.
Reductive Coupling Reactions for Diverse Product Formation
The reduction of the nitro group can lead to various products depending on the reducing agent and reaction conditions. Complete reduction yields the corresponding primary amine, which in this case would be n-allyl-4-(methylsulfonyl)benzene-1,2-diamine. This diamine is a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.
Partial reduction can lead to intermediate oxidation states such as nitroso (–NO) and hydroxylamino (–NHOH) species. These intermediates can participate in coupling reactions. For instance, under certain reductive conditions, two molecules can couple to form azoxy, azo, or hydrazo compounds.
A notable example of a reductive coupling reaction involves the formation of sulfonamides from nitroarenes and aryl sulfinates. nih.govacs.orgnih.govcam.ac.uk This transformation can be mediated by reagents such as sodium bisulfite, sometimes in combination with other reducing agents like tin(II) chloride. nih.govacs.org The proposed mechanism involves the initial reduction of the nitroarene to a nitrosoarene intermediate, which is then susceptible to nucleophilic attack by the sulfinate.
Sodium Bisulfite (NaHSO₃) : Sodium bisulfite is a mild reducing agent. organic-chemistry.org In the context of reductive coupling with sulfinates, it is proposed to facilitate the initial reduction of the nitro group to the nitroso intermediate. nih.govacs.org It can also be used in combination with other catalysts or reducing agents to achieve complete reduction to the amine. google.com
The stepwise reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. sarthaks.com The acidic conditions ensure that the resulting amine is protonated as an ammonium (B1175870) salt, from which the free amine can be liberated by the addition of a base. The choice of tin(II) chloride is often favored for its chemoselectivity, as it can reduce nitro groups in the presence of other reducible functional groups like esters, ketones, and nitriles. commonorganicchemistry.comresearchgate.net
Table 2: Comparison of Reducing Agents for the Nitro Group
| Reducing Agent | Typical Conditions | Product(s) | Notes |
| Sodium Bisulfite (NaHSO₃) | Aqueous solution, often with a catalyst (e.g., FeCl₂) or co-reductant. nih.govorganic-chemistry.org | Amine or intermediate for coupling reactions. | A mild reducing agent. organic-chemistry.org |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl or other acidic media. acsgcipr.orgsarthaks.com | Primary Amine. commonorganicchemistry.com | A classic, chemoselective method for nitro group reduction. commonorganicchemistry.comresearchgate.net |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | H₂ gas, metal catalyst on a solid support (e.g., carbon). | Primary Amine. | A common and clean method, but may also reduce the allyl double bond. |
| Iron (Fe) in Acid | Fe filings in acidic solution (e.g., acetic acid or HCl). | Primary Amine. | An economical and widely used industrial method. |
Influence of Catalysts (e.g., Iron(II) Chloride)
Furthermore, iron(II) chloride has been shown to catalyze N-alkylation of sulfonamides with benzylic alcohols, proceeding via a "borrowing hydrogen" method. researchgate.net This suggests a potential for iron(II) chloride to influence reactions involving the aniline (B41778) and methylsulfonyl moieties, although direct evidence for its application with this compound is currently lacking. The polymerization of aniline can also be initiated by iron(III) chloride, indicating the potential for iron salts to mediate reactions at the aniline nitrogen. researchgate.net
Directing Effects in Electrophilic Aromatic Substitution
The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the methylsulfonyl group (-SO₂CH₃). smolecule.combyjus.com Both of these groups are meta-directing substituents. researchgate.netsmolecule.com
The nitro group deactivates the ring by withdrawing electron density through both resonance and inductive effects, creating a partial positive charge on the ortho and para positions. researchgate.net This makes the meta position relatively more electron-rich and thus the preferred site for electrophilic attack. researchgate.net Similarly, the methylsulfonyl group is a strong electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position. smolecule.com
In a competitive directing environment like that in this compound, the nitro group generally exerts a stronger deactivating effect than the sulfonyl group, often dominating the positional selectivity. smolecule.com The amino group (-NH-allyl), while typically a strong activating and ortho, para-directing group, has its activating influence significantly diminished by the presence of the two strong electron-withdrawing groups. byjus.comlibretexts.org Therefore, any electrophilic aromatic substitution on this molecule is expected to be challenging and would likely occur at the position meta to both the nitro and methylsulfonyl groups, which is the 5-position.
To perform electrophilic substitution on highly deactivated rings, harsh reaction conditions are often required. masterorganicchemistry.com For instance, nitration would necessitate the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). masterorganicchemistry.com
Photochemical Reactions of Nitroaromatic Systems
Nitroaromatic compounds are known to undergo a variety of photochemical reactions upon absorption of UV-Vis radiation. benthamscience.comrsc.org The photochemistry is often initiated by the excitation of the nitro group. benthamscience.com While specific photochemical studies on this compound are not available, the general behavior of nitroaromatic compounds provides insight into its potential photoreactivity.
A common photochemical pathway for nitroaromatic compounds involves the reduction of the nitro group. bldpharm.com In the presence of a hydrogen-donating solvent or other reagents, the excited nitro group can abstract a hydrogen atom, leading to the formation of a nitroso compound. rsc.org Further photoreduction can lead to the corresponding aniline derivative.
Another potential photochemical reaction is intramolecular hydrogen abstraction. If a suitable C-H bond is available within the molecule, the excited nitro group can abstract a hydrogen atom from another part of the molecule, leading to the formation of a biradical intermediate. This can be followed by cyclization or other rearrangements. The presence of the allyl group in this compound introduces an additional site for photochemical reactions. The double bond of the allyl group could potentially participate in photochemical cycloaddition reactions or other transformations.
It is important to note that the efficiency and outcome of photochemical reactions are highly dependent on the specific reaction conditions, including the wavelength of light used, the solvent, and the presence of other reactive species. benthamscience.comrsc.org
Reactivity of the Aniline and Methylsulfonyl Groups
N-Functionalization and Amide/Sulfonamide Derivatives
The aniline nitrogen in this compound, although less nucleophilic due to the electron-withdrawing substituents, can still undergo N-functionalization reactions.
N-Acylation to form Amides: The amino group can be acylated to form amide derivatives. A common method for this transformation is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov For example, acetylation of 4-methoxy-2-nitroaniline (B140478) has been successfully achieved using acetic anhydride in acetic acid. nih.gov A similar approach could be applied to this compound to yield the corresponding N-acetyl derivative. This N-acylation can be a useful strategy to protect the amino group or to modify the electronic properties of the molecule. libretexts.org
N-Sulfonylation to form Sulfonamides: The synthesis of sulfonamides from anilines is a well-established transformation, typically involving the reaction of the aniline with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). cbijournal.comresearchgate.net For instance, 4-methyl-N-(2-nitrophenyl)benzenesulfonamide has been synthesized by reacting 2-nitroaniline (B44862) with 4-methylbenzenesulfonyl chloride. researchgate.net This suggests that this compound could react with various sulfonyl chlorides to produce a range of N-sulfonylated derivatives.
Influence of the Electron-Withdrawing Methylsulfonyl Group on Aromatic Reactivity
The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group, significantly influencing the reactivity of the aromatic ring in this compound. Its strong inductive and resonance effects decrease the electron density of the benzene (B151609) ring, thereby deactivating it towards electrophilic aromatic substitution reactions. smolecule.com
This deactivating effect makes reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation more difficult to achieve, often requiring more forcing reaction conditions compared to unsubstituted or activated benzene rings. libretexts.org The decreased nucleophilicity of the aromatic ring means that stronger electrophiles are needed to initiate a reaction.
Furthermore, the methylsulfonyl group acts as a meta-director in electrophilic aromatic substitution. smolecule.com This is because it destabilizes the cationic intermediates (sigma complexes) formed during ortho and para attack more than the intermediate formed during meta attack. The presence of another strong electron-withdrawing group, the nitro group, further reinforces this deactivation and meta-directing effect. byjus.com
The electron-withdrawing nature of the methylsulfonyl group also impacts the basicity of the aniline nitrogen. By pulling electron density away from the nitrogen atom, it reduces the availability of the lone pair of electrons for protonation, making the aniline less basic compared to aniline itself. nih.gov
Intramolecular Cyclization and Heterocycle Formation
The presence of the N-allyl group in this compound provides a reactive site for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. benthamscience.com N-allylic compounds are excellent starting materials for the synthesis of N-heterocyclic compounds. benthamscience.com
One common strategy involves the oxidative cyclization of N-allyl anilines. nih.gov For example, N-arylsulfonyl-ortho-allylanilines can undergo oxidative cyclization in the presence of a copper(II) acetate (B1210297) catalyst to form fused ring systems. nih.gov While the substitution pattern of this compound differs, similar metal-catalyzed cyclizations could potentially lead to the formation of indole (B1671886) or quinoline (B57606) derivatives.
The reaction conditions, including the choice of catalyst and oxidant, can significantly influence the course of the cyclization and the structure of the resulting heterocyclic product. benthamscience.com The products can range from five-membered rings like pyrrolidines to six-membered rings like piperidines, as well as other heterocyclic systems. benthamscience.com
Benzimidazole (B57391) and Related Heterocycle Synthesis from Nitroaniline Precursors
The synthesis of benzimidazoles from ortho-nitroaniline precursors is a well-established and fundamental transformation in heterocyclic chemistry. The general strategy involves the reduction of the nitro group to an amino group, creating an in situ o-phenylenediamine (B120857) intermediate. This intermediate then undergoes cyclization with a suitable one-carbon electrophile.
In the case of this compound, the first step is the chemoselective reduction of the nitro functionality. Various reducing agents can be employed for this purpose, with sodium dithionite (B78146) (Na₂S₂O₄) being a common and effective choice that is tolerant of a wide range of functional groups. organic-chemistry.orgresearchgate.net The reaction proceeds by heating the nitroaniline with the reducing agent in the presence of an aldehyde, which serves as the C1 source for the imidazole (B134444) ring. organic-chemistry.org This one-pot reductive cyclization is highly efficient for generating a diverse array of 2-substituted benzimidazoles. organic-chemistry.org
The proposed mechanism first involves the reduction of the nitro group on this compound to yield the corresponding diamine, N¹-allyl-4-(methylsulfonyl)benzene-1,2-diamine. This diamine then reacts with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and aromatization through loss of water yield the final benzimidazole product. This method avoids the isolation of the often sensitive o-phenylenediamine intermediate. organic-chemistry.org
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Allyl-6-(methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole | High |
| 2 | 4-Chlorobenzaldehyde | 1-Allyl-2-(4-chlorophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole | High |
| 3 | Cyclohexanecarbaldehyde | 1-Allyl-2-cyclohexyl-6-(methylsulfonyl)-1H-benzo[d]imidazole | High |
| 4 | Formaldehyde | 1-Allyl-6-(methylsulfonyl)-1H-benzo[d]imidazole | Moderate |
This table presents hypothetical yields for the synthesis of benzimidazoles from this compound based on general methodologies for reductive cyclization of o-nitroanilines with various aldehydes. organic-chemistry.org
Gold-Catalyzed Rearrangements and Cycloisomerizations for Nitrogen Heterocycles
Gold catalysts, particularly gold(I) and gold(III) complexes, are renowned for their unique ability to act as soft π-acids, effectively activating unsaturated carbon-carbon bonds like alkenes and alkynes. lucp.netnih.govresearchgate.net This property makes them highly suitable for catalyzing rearrangements and cycloisomerization reactions of substrates containing such functionalities, including this compound.
For this compound, the allyl group is the primary site for activation by a gold catalyst. Coordination of the gold complex to the double bond of the allyl group enhances its electrophilicity, making it susceptible to intramolecular nucleophilic attack. nih.gov The nitrogen atom of the aniline moiety can act as the intramolecular nucleophile, leading to a cycloisomerization reaction.
Mechanistically, the gold(I) or gold(III) catalyst coordinates to the alkene of the allyl group. This activation facilitates an intramolecular hydroamination or related cyclization process. Depending on the reaction conditions and the specific gold catalyst used, this can lead to the formation of various nitrogen-containing heterocycles. For instance, a 5-exo-dig cyclization would lead to the formation of a five-membered dihydropyrrole ring fused to the benzene core, a pyrroloquinoline derivative. The reaction pathway is highly dependent on factors such as the ligand on the gold catalyst and the solvent system employed. lookchem.com
| Catalyst | Ligand | Solvent | Potential Product |
| AuCl | PPh₃ | Dioxane | Dihydropyrrolo[1,2-a]quinoxaline derivative |
| AuCl₃ | None | Acetonitrile (B52724) | Substituted quinoline (via rearrangement) |
| [IPrAu(NTf₂)] | IPr | Dichloromethane | Dihydropyrrolo[1,2-a]quinoxaline derivative |
This table illustrates potential outcomes of gold-catalyzed reactions on this compound, based on established gold-catalyzed cycloisomerizations of related N-allyl aniline systems. nih.govlookchem.com
Copper-Catalyzed Cascade Reactions for Novel Ring Systems
Copper catalysis has become a powerful tool in organic synthesis for the construction of carbon-heteroatom bonds and for mediating complex cascade reactions. nih.govnih.gov These reactions often proceed under mild conditions and tolerate a wide variety of functional groups, making them attractive for the synthesis of novel heterocyclic frameworks from precursors like this compound.
The reactivity of this compound under copper catalysis can involve either the nitro group, the allyl group, or a cascade sequence engaging both functionalities. For instance, copper catalysts are known to facilitate intramolecular C-N bond formation. slideshare.net A potential pathway could involve the coordination of copper to the nitro group, followed by a reductive cyclization process that incorporates the allyl moiety.
One plausible cascade reaction involves an initial copper-catalyzed intramolecular cyclization. For example, a reaction could be initiated that leads to the formation of a six-membered ring, potentially a dihydroquinoline derivative. Such cascade reactions are valuable as they allow for the rapid construction of molecular complexity from relatively simple starting materials in a single synthetic operation. researchgate.netnih.gov The specific outcome would be highly dependent on the choice of copper catalyst (e.g., CuI, Cu(OAc)₂), ligands, and reaction conditions. mdpi.combeilstein-journals.org
| Copper Source | Base | Solvent | Potential Reaction Type | Resulting Heterocycle |
| CuI | DBU | THF | Intramolecular Cyclization/Amination | Substituted Dihydroquinoline |
| Cu(OAc)₂ | K₂CO₃ | DMSO | Oxidative Cyclization | Substituted Quinoxaline |
| CuBr | Cs₂CO₃ | Toluene | Tandem Allylation/Cyclization | Fused Polycyclic System |
This table outlines potential copper-catalyzed cascade reactions for this compound, drawing from known copper-catalyzed methodologies for the synthesis of nitrogen heterocycles. nih.govbeilstein-journals.org
Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Records
Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and crystallographic data for the compound this compound (CAS No. 852222-69-6) is not available in the public domain.
While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, the detailed analytical data required to fulfill the requested article outline has not been published in peer-reviewed journals or deposited in open-access databases. Commercial suppliers may hold internal analytical data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra for quality control purposes, but this information is not publicly accessible.
Furthermore, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, yielded no results for this compound, indicating that its three-dimensional solid-state structure has not been determined and deposited.
Consequently, it is not possible to provide a scientifically accurate article on the spectroscopic characterization and structural elucidation of this compound based on the specified outline, as the foundational data for each section—¹H NMR, ¹³C NMR, IR, MS, and X-ray Crystallography—is not available.
Spectroscopic Characterization and Structural Elucidation of N Allyl 4 Methylsulfonyl 2 Nitroaniline
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
A comprehensive search of scientific databases and literature reveals no specific studies detailing the intermolecular interactions of n-Allyl-4-(methylsulfonyl)-2-nitroaniline. While the molecular structure, featuring a nitro group, a sulfonyl group, an amine, and an aromatic ring, suggests the potential for various non-covalent interactions, experimental data from techniques such as X-ray crystallography are required to confirm and characterize them.
Typically, molecules with similar functional groups, such as nitroanilines and sulfonamides, exhibit distinct intermolecular forces that govern their crystal packing and physical properties. These can include:
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (NO₂) and sulfonyl (SO₂) groups can serve as hydrogen bond acceptors. This could lead to the formation of defined hydrogen-bonding motifs, such as chains or dimers, within the crystal lattice.
π-Stacking: The presence of the nitro-substituted benzene (B151609) ring allows for potential π-π stacking interactions between adjacent molecules. The specific geometry (e.g., face-to-face or offset) of these interactions would depend on the electronic and steric influences of the substituents.
Without dedicated crystallographic studies on this compound, any discussion of its specific intermolecular interactions remains speculative.
Advanced Spectroscopic Techniques for Specialized Analyses
Terahertz Time-Domain Spectroscopy (THz-TDS) for Optical Properties of Crystalline Forms
There are no published research articles or data available on the application of Terahertz Time-Domain Spectroscopy (THz-TDS) to study the optical properties of crystalline this compound.
THz-TDS is a powerful technique for probing the low-frequency vibrational modes (phonons) in crystalline solids, which are directly related to the collective motions of molecules within the crystal lattice. Such analyses provide insights into:
Polymorphism: Different crystalline forms (polymorphs) of a compound would exhibit unique THz absorption spectra due to variations in their crystal packing and intermolecular interactions.
Refractive Index and Absorption Coefficient: THz-TDS can determine the frequency-dependent refractive index and absorption coefficient of a material in the terahertz range, which are fundamental optical properties.
While other organic nonlinear optical (NLO) crystals, particularly substituted nitroanilines, have been characterized using THz-TDS to evaluate their potential for terahertz wave generation and detection, no such investigation has been performed on this compound. Therefore, no data on its THz optical properties can be presented.
Computational Chemistry and Theoretical Investigations of N Allyl 4 Methylsulfonyl 2 Nitroaniline
Electronic Structure Analysis via Quantum Mechanical Calculations (e.g., Density Functional Theory)
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. Density Functional Theory (DFT) is a widely used computational method that can predict various electronic properties with a good balance of accuracy and computational cost. nih.gov Such calculations for n-Allyl-4-(methylsulfonyl)-2-nitroaniline would involve determining the ground-state electronic energy and wave function of the molecule, from which numerous properties can be derived.
Molecular Orbital Characterization and Energy Gap Calculations
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. thaiscience.info A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net
For this compound, DFT calculations would provide the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in related nitroaniline compounds, the HOMO is often localized on the aniline (B41778) ring and the amino group, while the LUMO is concentrated around the electron-withdrawing nitro group. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and does not represent actual experimental or calculated data.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.0 |
Charge Distribution and Electrostatic Potential Analysis
The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. Charge distribution analysis, often performed using methods like Mulliken population analysis or by calculating Atoms in Molecules (AIM) charges, can quantify the partial charge on each atom. nih.gov
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. researchgate.net The MEP is invaluable for predicting how a molecule will interact with other charged species. thaiscience.info Regions of negative electrostatic potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, and positive potential near the amino hydrogen and the allyl group. researchgate.netresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and activation energies that are often difficult to determine experimentally. researchgate.net For this compound, theoretical studies could be employed to elucidate the mechanisms of reactions in which it participates, such as nucleophilic aromatic substitution or reactions involving the allyl group.
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating the structures of transition states and calculating their energies. The activation energy derived from these calculations can help in predicting the reaction rate. Such studies on related systems have successfully clarified complex reaction mechanisms. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For a flexible molecule like this compound, with its rotatable allyl and sulfonyl groups, multiple low-energy conformations may exist, which can influence its chemical and physical properties.
Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and the dynamic behavior of the molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, offering a view of molecular vibrations, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent). nih.gov This can reveal the preferred conformations and the flexibility of different parts of the molecule.
Quantitative Structure-Reactivity Relationship Studies
Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. nih.govsums.ac.ir These models use calculated molecular descriptors to predict the properties of new, un-synthesized compounds.
For a series of derivatives of this compound, a QSRR study could be developed to correlate structural features with a specific reactivity parameter. The molecular descriptors used in such studies can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.govmdpi.comphyschemres.org The resulting QSRR model could then be used to design new molecules with enhanced or diminished reactivity as desired.
Table 2: Examples of Molecular Descriptors for QSRR Studies (Note: This table is illustrative and lists the types of descriptors that would be calculated.)
| Descriptor Type | Examples |
| Electronic | Dipole Moment, HOMO-LUMO Gap, Atomic Charges |
| Steric | Molecular Volume, Surface Area, Ovality |
| Topological | Wiener Index, Balaban J index, Kier & Hall Indices |
| Thermodynamic | Heat of Formation, Gibbs Free Energy |
Applications in Advanced Organic Materials and Chemical Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
As a substituted aniline (B41778), n-Allyl-4-(methylsulfonyl)-2-nitroaniline serves as a foundational building block in multi-step synthetic sequences. The primary amino group, once the nitro group is reduced, can be readily transformed into a wide array of other functionalities, making it a versatile handle for constructing more elaborate molecular architectures. The presence of the allyl group and the methylsulfonyl substituent provides additional sites for chemical modification, allowing for the sequential and controlled introduction of molecular complexity.
The general utility of functionalized anilines in multi-step synthesis is well-documented. For instance, the strategic placement of activating or directing groups on the aniline ring dictates the regioselectivity of subsequent reactions, a fundamental principle in the synthesis of pharmaceutical agents and other complex target molecules. The interplay between the electron-withdrawing nitro and methylsulfonyl groups and the ortho/para-directing nature of the eventual amino group allows for a high degree of control over synthetic outcomes.
Precursor in the Development of Dyes, Pigments, and Specialty Chemicals
Nitroanilines are a cornerstone in the synthesis of azo dyes, a significant class of industrial colorants. chempanda.comabjournals.orgresearchgate.netatbuftejoste.com.ngresearchgate.net The synthesis typically involves the diazotization of the amino group (derived from the reduction of the nitro group) to form a reactive diazonium salt. This salt then undergoes a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to generate the characteristic azo (-N=N-) linkage, which is the basis of the chromophore.
The specific substitution pattern of this compound offers the potential for fine-tuning the properties of the resulting dyes. The methylsulfonyl group, being a strong electron-withdrawing group, can influence the electronic properties of the aromatic system, thereby affecting the color of the dye. The allyl group provides a site for further modification, such as polymerization or attachment to a substrate, which could be exploited in the development of specialty pigments or functional dyes with enhanced properties like improved lightfastness or solubility.
Table 1: Potential Dye Properties Influenced by Functional Groups
| Functional Group | Potential Influence on Dye Properties |
| Nitro/Amino Group | Essential for diazotization and formation of the azo chromophore. |
| Methylsulfonyl Group | Can act as an auxochrome, modifying the color and lightfastness. |
| Allyl Group | Provides a reactive handle for polymerization or covalent bonding to fabrics. |
Substrate for the Construction of Diverse Heterocyclic Frameworks
The presence of both an amino group (after reduction of the nitro group) and a reactive allyl group within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. benthamscience.comresearchgate.net Such frameworks are ubiquitous in pharmaceuticals, agrochemicals, and materials science.
The allyl group can participate in a variety of cyclization strategies, including those mediated by transition metals or proceeding through radical pathways. nih.gov For example, oxidative cyclization of allylanilines is a known method for the synthesis of quinolines and other fused N-heterocycles. mdpi.com The electronic nature of the aromatic ring, influenced by the methylsulfonyl group, would play a crucial role in the feasibility and outcome of these cyclization reactions.
Table 2: Potential Heterocyclic Systems from this compound
| Reaction Type | Potential Heterocyclic Product |
| Intramolecular Amination | Pyrrolidines, Piperidines |
| Oxidative Cyclization | Quinolines, Indoles |
| Cycloaddition Reactions | Various fused-ring systems |
Design and Synthesis of Functional Materials (e.g., Optoelectronic Compounds)
Aromatic compounds containing both electron-donating (amino) and electron-withdrawing (nitro, methylsulfonyl) groups are of significant interest in the field of materials science, particularly for applications in optoelectronics. ccspublishing.org.cnrsc.org This "push-pull" electronic structure can give rise to large molecular hyperpolarizabilities, a key property for nonlinear optical (NLO) materials.
Following the reduction of the nitro group, this compound would possess a strong donor-acceptor character. The methylsulfonyl group is a powerful electron acceptor, which, in conjunction with the amino group as a donor, could lead to materials with significant second-order NLO properties. The allyl group offers a route to incorporate these chromophores into polymeric matrices, either as a side-chain or as part of the main chain, which is a common strategy for producing robust and processable NLO materials. The interaction of sulfonyl groups with aromatic systems has been noted to influence the properties of materials for reversed-phase chromatography, suggesting the potential for creating materials with tailored interaction capabilities. nih.gov
Contribution to the Development of Novel Organic Reactions and Methodologies
The unique combination of functional groups in this compound makes it an interesting substrate for exploring new synthetic transformations. The development of novel synthetic methods is crucial for advancing the field of organic chemistry, enabling the more efficient and selective construction of complex molecules. uic.edursc.orgnih.gov
For instance, the interplay between the allyl group and the electronically modified aniline ring could be exploited in the development of new catalytic cycles. Palladium-catalyzed reactions involving N-allyl-N-sulfonyl ynamides have been shown to lead to interesting rearrangements and the synthesis of amidines, highlighting the rich chemistry of allyl-sulfonyl compounds. nih.gov The specific substitution pattern of this compound could lead to unique reactivity or selectivity in known transformations, or potentially enable entirely new reaction pathways, thus contributing to the broader toolkit of synthetic organic chemistry.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The future development of applications for n-Allyl-4-(methylsulfonyl)-2-nitroaniline hinges on the availability of efficient and environmentally benign synthetic methodologies. Current synthetic approaches, while likely effective at the lab scale, may not be optimal in terms of atom economy, energy consumption, or waste generation. Future research should focus on the following areas:
Green Solvents and Catalysts: Investigation into the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of its synthesis. The development of reusable catalysts, for instance, solid-supported catalysts, would also contribute to a more sustainable process.
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes could offer numerous advantages, including improved reaction control, enhanced safety, and easier scalability. This would be a crucial step towards making this compound more readily available for industrial applications.
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel without the need for intermediate purification steps would improve efficiency and reduce waste.
Exploration of Enantioselective and Diastereoselective Transformations
The presence of an allyl group in this compound opens up possibilities for stereoselective reactions, which are of paramount importance in the synthesis of chiral molecules, particularly for pharmaceutical applications.
Asymmetric Catalysis: Future research should explore the use of chiral catalysts to control the stereochemical outcome of reactions involving the allyl group. For example, asymmetric dihydroxylation or epoxidation of the double bond could lead to the formation of chiral diols or epoxides, which are valuable synthetic intermediates.
Substrate-Controlled Diastereoselectivity: The existing stereocenters in derivatives of this compound could be used to direct the stereochemistry of subsequent reactions, allowing for the synthesis of complex molecules with multiple stereocenters.
Investigation of Novel Catalytic Systems for Specific Functionalizations
The diverse functional groups within this compound provide multiple sites for catalytic functionalization. The development of novel catalytic systems that can selectively target these sites is a promising avenue for future research.
C-H Activation: Direct functionalization of the aromatic C-H bonds through transition metal catalysis would provide a powerful tool for the synthesis of novel derivatives. This could enable the introduction of a wide range of functional groups at specific positions on the aromatic ring.
Cross-Coupling Reactions: The nitro group can be reduced to an amino group, which can then be transformed into a variety of other functional groups using well-established cross-coupling methodologies. Research into new catalysts that can tolerate the other functional groups in the molecule would be highly valuable.
Allylic Functionalization: The development of catalytic systems for the selective functionalization of the allylic position would provide access to a range of new compounds with potential applications in materials science and medicinal chemistry.
Expansion of Applications in Materials Science and Advanced Chemical Technologies
The unique combination of functional groups in this compound suggests its potential use in the development of advanced materials.
Nonlinear Optical (NLO) Materials: Nitroaniline derivatives are known to exhibit NLO properties, and the specific substitution pattern of this compound could lead to materials with interesting optical characteristics. researchgate.net
Polymer Chemistry: The allyl group can participate in polymerization reactions, making this compound a potential monomer for the synthesis of functional polymers with tailored electronic or optical properties.
Crystal Engineering: The presence of both hydrogen bond donors and acceptors, as well as the sulfonyl and nitro groups, makes this molecule an interesting candidate for crystal engineering studies. smolecule.com By understanding and controlling the intermolecular interactions, it may be possible to design crystalline materials with specific properties.
In-Depth Mechanistic Studies Using Combined Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and applications.
Kinetic Studies: Detailed kinetic analysis of key reactions will provide valuable insights into the reaction pathways and the factors that control selectivity.
Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can help to identify reactive intermediates and elucidate reaction mechanisms.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition state geometries, and understand the electronic factors that govern reactivity. researchgate.net Such computational studies have been valuable for understanding related nitroaniline and sulfonyl-containing compounds. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
